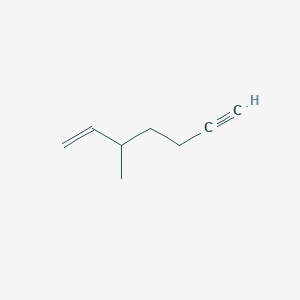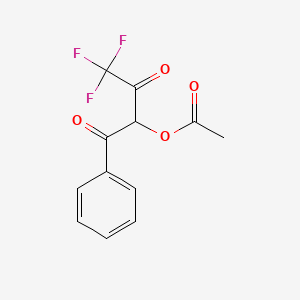![molecular formula C25H28O2S B14476632 1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene CAS No. 72618-90-7](/img/structure/B14476632.png)
1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene is an organic compound with the molecular formula C25H28O2S It is characterized by the presence of three benzene rings connected through a central sulfur atom and a 2,2-diethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene typically involves the reaction of tribenzyl chloride with 2,2-diethoxyethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro, bromo, and sulfonyl derivatives of the benzene rings.
Applications De Recherche Scientifique
1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways involved in inflammation and cancer, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene
- 2-[(2,2-Diethoxyethyl)sulfanyl]-1,1-diethoxyethane
- 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane
Uniqueness
1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene is unique due to its three benzene rings connected through a central sulfur atom and a 2,2-diethoxyethyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
72618-90-7 |
|---|---|
Formule moléculaire |
C25H28O2S |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
[2,2-diethoxyethylsulfanyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H28O2S/c1-3-26-24(27-4-2)20-28-25(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,3-4,20H2,1-2H3 |
Clé InChI |
IZRHGMMVKAQAHZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)


![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)

![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)


![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
